

# Troubleshooting low solubility of Fenipentol in aqueous solutions

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## Compound of Interest

Compound Name: Fenipentol

Cat. No.: B1672507

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## Fenipentol Solubility Challenges: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of **Fenipentol**. The following information is designed to assist researchers in overcoming challenges during their experiments and formulation development.

### Introduction to Fenipentol's Solubility Profile

**Fenipentol**, a compound with choleric and cholagogue properties, is characterized by its low solubility in aqueous solutions, a factor that can significantly impede its study and application in pharmaceutical development.[1][2] It is classified as insoluble in water, while being soluble in alcohols and oils.[1] This inherent lipophilicity, underscored by a predicted LogP value of approximately 2.9, presents a primary hurdle for researchers working with this molecule in aqueous environments.[3]

### Frequently Asked Questions (FAQs)

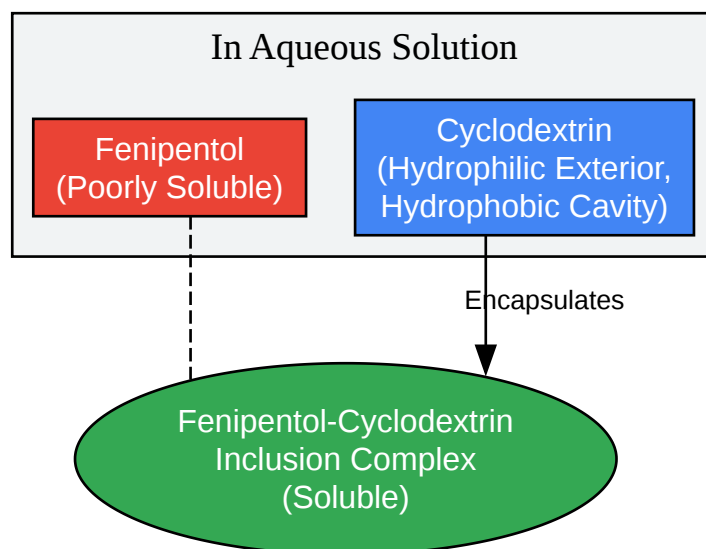
Q1: What are the known solubility values for **Fenipentol** in common solvents?

A1: Quantitative solubility data for **Fenipentol** is limited in publicly available literature. However, some key data points have been reported:

Solvent System	Reported Solubility
Dimethyl Sulfoxide (DMSO)	100 mg/mL[4]
In Vivo Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 2.5$ mg/mL (clear solution)
In Vivo Formulation 2: 10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	$\geq 2.5$ mg/mL (clear solution)
In Vivo Formulation 3: 10% DMSO, 90% Corn Oil	$\geq 2.5$ mg/mL (clear solution)

Q2: How does pH influence the aqueous solubility of **Fenipentol**?

A2: Direct experimental data on the pH-dependent aqueous solubility of **Fenipentol** is not readily available. However, its predicted pKa is approximately 14.43. Given that pKa is a measure of a molecule's acidity, this high value indicates that **Fenipentol** is a very weak acid, behaving essentially as a neutral molecule in the typical physiological pH range (1-8). Therefore, altering the pH within this range is not expected to significantly increase its aqueous solubility through ionization.



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